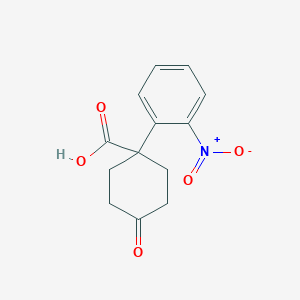
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a 3,5-dimethyl-4-hydroxyphenyl group at the 3-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminobenzamide with 3,5-dimethyl-4-hydroxybenzaldehyde under acidic or basic conditions to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(3H)-Quinazolinone, 3-(4-hydroxyphenyl)-
- 4(3H)-Quinazolinone, 3-(3,5-dimethylphenyl)-
- 4(3H)-Quinazolinone, 3-(3,5-dimethoxy-4-hydroxyphenyl)-
Uniqueness
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)- is unique due to the presence of both the 3,5-dimethyl and 4-hydroxy substituents on the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Propriétés
Numéro CAS |
27945-44-4 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
3-(4-hydroxy-3,5-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-12(8-11(2)15(10)19)18-9-17-14-6-4-3-5-13(14)16(18)20/h3-9,19H,1-2H3 |
Clé InChI |
ZDXVJPIFWFEXNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)N2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)





![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)

![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)

